

RO7075573: A Technical Overview of a Novel Macrocyclic Peptide Antibiotic

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Compound of Interest

Compound Name: RO7075573

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Abstract

RO7075573 is a first-generation, tethered macrocyclic peptide (MCP) antibiotic that represents a novel class of antibacterial agents. It exhibits potent and specific activity against the high-priority pathogen *Acinetobacter baumannii*, including carbapenem-resistant strains (CRAB). The unique mechanism of action of **RO7075573** involves the inhibition of the lipopolysaccharide (LPS) transport machinery, a previously untargeted pathway in antibiotic development. While demonstrating significant promise in preclinical models, tolerability issues guided the further optimization of this class, leading to the development of clinical candidates. This document provides a comprehensive technical overview of **RO7075573**, including its mechanism of action, spectrum of activity, preclinical efficacy, and key experimental methodologies.

Introduction

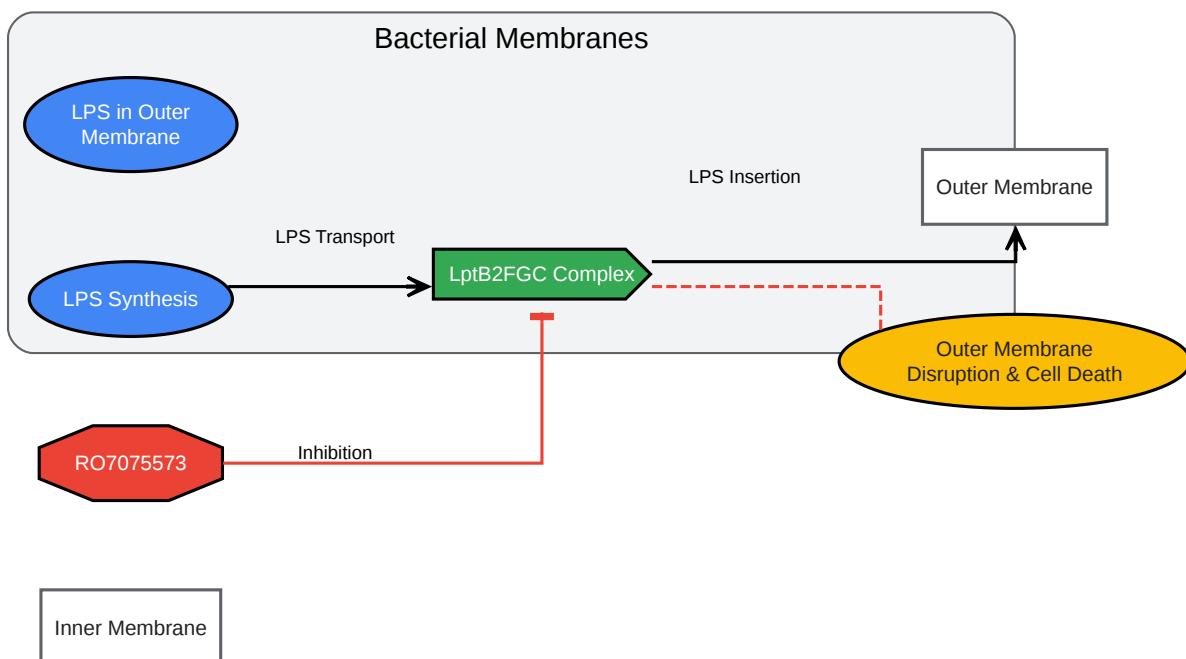
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant *Acinetobacter baumannii* (CRAB), poses a critical threat to global health.^{[1][2]} The lack of new antibiotic classes with activity against these pathogens in over five decades underscores the urgent need for innovative therapeutic strategies.^{[1][2]} **RO7075573** emerged from the screening and optimization of a novel class of tethered macrocyclic peptides (MCPs) designed to address this challenge.^{[1][3]} As a lead compound, **RO7075573** provided crucial

proof-of-concept for the therapeutic potential of targeting the lipopolysaccharide (LPS) transport system.[1]

Mechanism of Action

RO7075573 exerts its bactericidal effect through a novel mechanism: the inhibition of the lipopolysaccharide (LPS) transporter complex, LptB2FGC.[1][2] LPS is a critical component of the outer membrane of most Gram-negative bacteria, providing structural integrity and protection against external stressors, including antibiotics.[4][5]

The Lpt complex is a multi-protein machinery responsible for the transport of newly synthesized LPS from the inner membrane to the outer leaflet of the outer membrane.[1][6] **RO7075573** binds to a composite site formed by the Lpt transporter and its LPS substrate, effectively trapping the LPS molecule within the transporter.[4][6] This blockage of LPS transport leads to the disruption of outer membrane biogenesis, ultimately resulting in bacterial cell death.[1][5] The unique target of **RO7075573** circumvents existing antibiotic resistance mechanisms.[1][2]



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Diagram 1: Mechanism of action of **RO7075573**.

In Vitro Activity

RO7075573 demonstrates potent and selective activity against *Acinetobacter baumannii*.^[1] It is significantly more potent than the initial screening hit, RO7036668.^[1] Notably, its activity is comparable against both antibiotic-susceptible and multidrug-resistant (MDR) strains of *A. baumannii*, with Minimum Inhibitory Concentrations (MICs) generally in the range of ≤ 0.06 to 0.5 mg/L.^[1] The compound shows limited to no activity against other Gram-negative bacteria such as *Escherichia coli*, *Klebsiella pneumoniae*, and *Pseudomonas aeruginosa*, nor against Gram-positive bacteria or fungi.^[1]

Table 1: Spectrum of Activity of **RO7075573** and Comparator Compounds (MIC in mg/L)

Microorganism	RO7075573	RO7036668	Meropenem
<i>A. baumannii</i> (Susceptible & MDR)	$\leq 0.06 - 0.5$	4 - >64	-
<i>E. coli</i> ATCC 25922	>64	>64	≤ 0.06
<i>K. pneumoniae</i> ATCC 700603	>64	>64	≤ 0.06
<i>P. aeruginosa</i> ATCC 27853	>64	>64	0.25
<i>S. aureus</i>	>64	>64	-
<i>C. albicans</i>	>64	>64	-
Data sourced from Zampaloni et al., Nature, 2024. ^[1]			

Preclinical Pharmacokinetics and In Vivo Efficacy

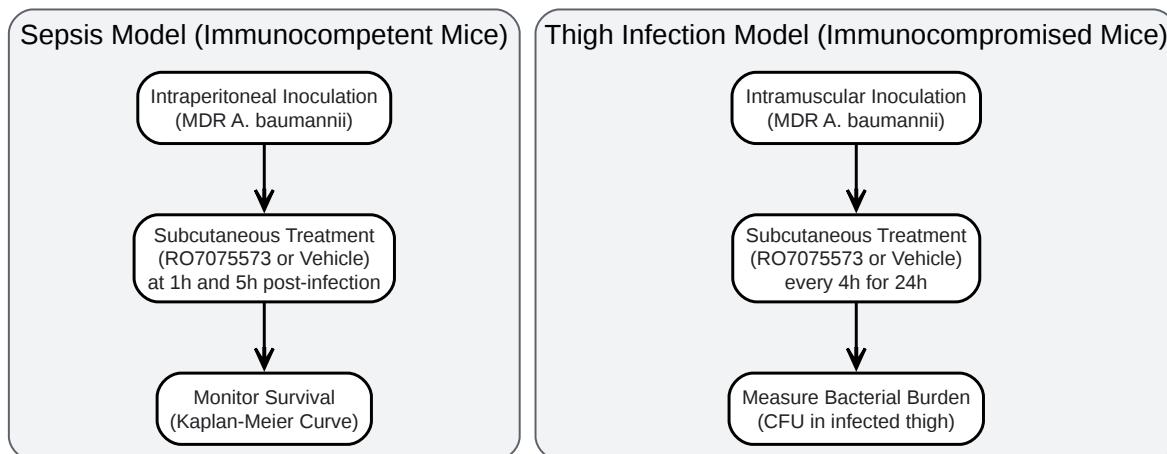
Pharmacokinetic studies in mice revealed key parameters for **RO7075573**. Despite its promising in vitro profile, intravenous administration in rats highlighted significant tolerability issues.^[1]

Table 2: Summary of DMPK & In Vitro Safety Profile of **RO7075573**

Parameter	Value
Pharmacokinetics (Mouse, 1 mg/kg IV)	
Clearance (Cl)	21 ml/min/kg
Volume of Distribution (Vss)	0.5 L/kg
Terminal Half-life (t _{1/2})	0.4 h
In Vitro Safety	
Plasma Incompatibility (Rat)	Precipitation at 52 μM
Data sourced from Zampaloni et al., Nature, 2024. [1]	

Despite these limitations, **RO7075573** demonstrated robust efficacy in murine models of *A. baumannii* infection.[\[1\]](#)[\[3\]](#)

- Sepsis Model: In an immunocompetent mouse model of lethal sepsis induced by an MDR *A. baumannii* strain, subcutaneous doses of 0.1 to 0.3 mg/kg of **RO7075573** provided complete protection.[\[1\]](#)
- Thigh Infection Model: In an immunocompromised mouse thigh infection model, **RO7075573** showed a dose-dependent reduction in bacterial burden.[\[1\]](#)[\[3\]](#)



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Diagram 2: Experimental workflow for in vivo efficacy models.

Tolerability and Optimization

A significant challenge with **RO7075573** was its poor tolerability upon intravenous administration in rats, leading to mortality.^[1] This was correlated with in vitro plasma incompatibility, where the compound caused the formation of aggregated lipoprotein vesicles.^[1] A customized precipitation assay in rat plasma was developed to quantify this liability, revealing that **RO7075573** induced precipitation at a concentration of 52 μ M.^[1] These findings were critical in guiding the optimization of the MCP scaffold, ultimately leading to the development of second-generation compounds, such as zosurabipalpin, with improved physicochemical properties and tolerability.^{[1][4]}

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A trailing effect was noted, which was mitigated by the inclusion of 20% human serum in the cation-adjusted Mueller-Hinton broth (CAMHB).^[1]

Mouse Pharmacokinetics Study

Male CD1 mice were administered a single intravenous bolus dose of 1 mg/kg of **RO7075573**.

[1] Blood samples were collected at various time points (0.08, 0.25, 0.5, 1, 2, 4, 7, and 24 hours) post-administration.[1] Plasma was isolated by centrifugation, and compound concentrations were quantified using liquid chromatography-mass spectrometry (LC-MS).[1]

Mouse Sepsis Model

Immunocompetent mice were infected via intraperitoneal inoculation with the MDR *A. baumannii* strain ACC00535.[1][3] Treatment with **RO7075573** or vehicle was administered subcutaneously at 1 and 5 hours post-infection.[1][3] Survival was monitored over a period of 6 days.[1][3]

Mouse Thigh Infection Model

Immunocompromised mice were infected via intramuscular inoculation with *A. baumannii* ACC00535.[1][3] Two hours post-infection, subcutaneous treatment with **RO7075573** or vehicle commenced and was administered every 4 hours for 24 hours.[1][3] The primary endpoint was the reduction in bacterial burden (Colony Forming Units - CFU) in the infected thigh tissue.[1][3]

Conclusion

RO7075573 represents a landmark achievement in the discovery of new antibiotics against Gram-negative pathogens. As a first-generation lead, it validated the LptB2FGC complex as a druggable target and established the therapeutic potential of the tethered macrocyclic peptide class. While its development was halted due to tolerability issues, the insights gained from its preclinical evaluation were instrumental in the successful optimization that led to zosurabalin, a clinical candidate for the treatment of invasive CRAB infections. The study of **RO7075573** provides a compelling case study in modern antibiotic discovery, highlighting the journey from a novel mechanism to a clinically viable drug candidate.

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